3-(1H-benzimidazol-2-yl)-4-(phenylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule “3-(1H-benzimidazol-2-yl)-4-(phenylamino)butanoic acid” appears to contain a benzimidazole group, a phenylamino group, and a butanoic acid group. Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The phenylamino group consists of a phenyl group, -C6H5, attached to an amino group, -NH2. Butanoic acid, also known as butyric acid, is a carboxylic acid with the structural formula CH3CH2CH2-COOH .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the benzimidazole and carboxylic acid groups. The benzimidazole group might participate in electrophilic substitution reactions, while the carboxylic acid group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar . The benzimidazole group might contribute to the compound’s aromaticity and stability .科学的研究の応用
Medicinal Chemistry and Drug Design
3-(1H-benzimidazol-2-yl)-4-(phenylamino)butanoic acid and its derivatives are explored for their therapeutic potentials in medicinal chemistry. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antifungal, anticancer, and anti-inflammatory properties. The benzimidazole core structure serves as a crucial pharmacophore in the design of new drugs targeting various diseases. For example, compounds designed around the benzimidazole motif have been investigated for their efficacy against conditions such as hepatic disorders, as indicated by the study on urinary chromatographic patterns in patients with hepatic coma, where imidazole derivatives were explored for their potential implications in disease mechanisms and treatment strategies (McISAAC & Page, 1961).
Pharmacological Applications
In pharmacology, the compound's relevance extends to its role in diagnostic imaging and drug safety evaluations. For instance, radiotracers targeting specific receptors in the body for diagnostic purposes incorporate benzimidazole derivatives to enhance specificity and binding affinity. A study highlighted the development of a radiotracer, 11C-CS1P1, for imaging sphingosine-1-phosphate receptor 1 (S1PR1), demonstrating the compound's utility in evaluating inflammation in clinical populations (Brier et al., 2022).
作用機序
Target of Action
Benzimidazole derivatives are known to interact with a variety of proteins and enzymes . They are considered bioisosteres of naturally occurring nucleotides and can exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other types of non-covalent interactions .
Biochemical Pathways
Given the broad range of activities associated with benzimidazole derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
The solubility of similar compounds in organic solvents is crucial for the preparation of inks toward inkjet printing technology , which could potentially impact the bioavailability of the compound.
Result of Action
Given the broad range of activities associated with benzimidazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
Action Environment
It is known that light irradiation during the deposition of similar compounds can enhance their orientation, suggesting that environmental factors such as light could potentially influence the action of the compound .
将来の方向性
特性
IUPAC Name |
4-anilino-3-(1H-benzimidazol-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16(22)10-12(11-18-13-6-2-1-3-7-13)17-19-14-8-4-5-9-15(14)20-17/h1-9,12,18H,10-11H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIGPJZUCNMVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(CC(=O)O)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-4-(phenylamino)butanoic acid |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。